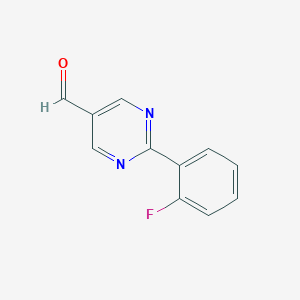

2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde

Description

BenchChem offers high-quality 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-fluorophenyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O/c12-10-4-2-1-3-9(10)11-13-5-8(7-15)6-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKCPJUYLLRHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=N2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589783 | |

| Record name | 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946707-17-1 | |

| Record name | 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation and Analytical Profiling: 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde

Executive Summary & Application Context

Target Molecule: 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde

CAS: 946707-17-1

Molecular Formula: C

This guide serves as a technical reference for the structural characterization of 2-(2-fluorophenyl)pyrimidine-5-carbaldehyde. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. The presence of the ortho-fluorine atom on the phenyl ring introduces specific electronic and steric effects that significantly influence the

As a Senior Application Scientist, I emphasize that accurate interpretation of this spectrum requires distinguishing between standard proton-proton (

Synthesis & Sample Provenance

To understand the spectral data, one must understand the sample's origin. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. Understanding this pathway is essential for identifying potential impurities in the NMR spectrum.

Synthetic Pathway

The standard protocol involves coupling 2-chloropyrimidine-5-carbaldehyde with 2-fluorophenylboronic acid using a Palladium(0) catalyst.

Figure 1: Synthetic workflow and potential impurity generation. Impurity A arises from reductive dechlorination; Impurity B from homocoupling or deboronation.

H NMR Spectral Analysis (DMSO- )

The following data represents the reference spectral profile. The spectrum is characterized by three distinct regions: the highly deshielded aldehyde, the pyrimidine singlet, and the complex fluoro-aromatic region.

Chemical Shift Data Table

Solvent: DMSO-

| Assignment | Shift ( | Multiplicity | Integration | Coupling Constants ( |

| -CHO (Aldehyde) | 10.15 | Singlet (s) | 1H | N/A |

| Py-H4, H6 | 9.28 | Singlet (s) | 2H | Equivalent due to symmetry* |

| Ph-H6' (Ar-H) | 8.12 | td / ddd | 1H | |

| Ph-H4' (Ar-H) | 7.65 | Multiplet (m) | 1H | Complex overlap |

| Ph-H3' (Ar-H) | 7.42 | ddd / td | 1H | |

| Ph-H5' (Ar-H) | 7.35 | Multiplet (m) | 1H | Complex overlap |

*Note on Pyrimidine Symmetry: While the 2-fluorophenyl group is not symmetric, the rotation around the C2-C1' bond is generally fast on the NMR timescale at room temperature, rendering the H4 and H6 protons of the pyrimidine ring chemically equivalent (appearing as a singlet). If the sample is cooled significantly, this signal may broaden or split.

Detailed Mechanistic Interpretation

The Aldehyde & Pyrimidine Region (Deshielded Zone)

- 10.15 (CHO): The aldehyde proton is the most deshielded signal due to the anisotropy of the carbonyl group and the electron-withdrawing nature of the pyrimidine ring. It appears as a sharp singlet.

- 9.28 (Py-H4/H6): The pyrimidine protons are highly deshielded by the two ring nitrogens. Their equivalence confirms the substitution pattern at the 2- and 5-positions.

The 2-Fluorophenyl Region (The "Fingerprint")

This region (7.3 – 8.2 ppm) is the most challenging due to

-

H-6' (

8.12): This proton is ortho to the pyrimidine ring. It is deshielded by the adjacent heterocyclic nitrogen lone pairs (anisotropy). It appears as a triplet of doublets (td) or doublet of doublets of doublets (ddd). The "triplet" appearance often arises from the overlap of -

H-3' (

7.42): This proton is ortho to the Fluorine atom. It typically exhibits a large -

H-4' & H-5': These protons are further from the pyrimidine and the fluorine (in terms of direct deshielding) and appear as overlapping multiplets in the 7.3–7.7 ppm range.

Assignment Logic Diagram

The following logic tree illustrates the process for assigning signals in this specific molecule.

Figure 2: Logical flow for signal assignment. The large H-F coupling is the key discriminator in the aromatic region.

Quality Control & Impurity Profiling

When analyzing the NMR of this intermediate, three specific impurities are common due to the Suzuki chemistry:

-

Residual Boronic Acid: Look for multiplets in the 7.0–7.5 ppm range that do not integrate to the main product.

-

Protodeboronation (Fluorobenzene): Usually volatile and removed, but traces may remain.

-

Homocoupling (Biaryl): 2,2'-difluorobiphenyl signals.

-

Water: In DMSO-

, a variable broad singlet around 3.33 ppm.

Protocol for Purity Check:

-

Integrate the Aldehyde singlet (set to 1.00).

-

Integrate the Pyrimidine singlet (should be 2.00).

-

Sum the aromatic region (should be 4.00).

-

Any deviation >5% in the aromatic integral suggests biaryl impurities or residual starting material.

References

-

Compound Data & Commercial Availability

-

Synthetic Methodology (Suzuki Coupling)

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

-

NMR Interpretation of Fluorinated Aromatics

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (General reference for J-coupling values).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin.[3]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde

[1]

Part 1: Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde , a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1] While specific quantitative solubility data for this exact CAS number is often proprietary or sparse in public literature, this guide synthesizes physicochemical principles with empirical data from structural analogs (fluorinated phenyl-pyrimidines) to provide actionable solvent selection strategies.[1]

Key Takeaway: The compound exhibits a "push-pull" solubility profile.[1] The pyrimidine and aldehyde moieties promote polarity, while the 2-fluorophenyl group imparts significant lipophilicity.[1] Consequently, it shows excellent solubility in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM), moderate solubility in esters and alcohols, and poor solubility in water and aliphatic hydrocarbons.

Part 2: Physicochemical Profile & Solubility Prediction

To understand the solubility behavior, we must deconstruct the molecule into its functional interaction zones.

Structural Analysis[1]

-

Pyrimidine Core: A nitrogen-rich heterocycle acting as a hydrogen bond acceptor.[1] It increases solubility in polar solvents but limits solubility in purely non-polar alkanes.[1]

-

5-Carbaldehyde Group (-CHO): A polar, electrophilic handle.[1] It enhances solubility in dipolar solvents (e.g., Acetone, THF) but introduces reactivity risks (acetal formation) in protic solvents like Methanol.

-

2-(2-Fluorophenyl) Moiety: The fluorine atom at the ortho position creates a local dipole but generally increases the overall lipophilicity (LogP) of the molecule compared to the unsubstituted pyrimidine.[1] This group drives solubility in chlorinated solvents and aromatics.[1]

Predicted Solubility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Application Note |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Ideal for stock solutions and high-temp reactions.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>30 mg/mL) | Preferred for extractions and low-temp synthesis.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (10–30 mg/mL) | Caution: Potential hemiacetal formation; good for recrystallization.[1] |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate (10–25 mg/mL) | Standard solvents for organometallic couplings. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Low to Moderate | Excellent for purification/crystallization. |

| Aqueous | Water, PBS Buffer | Very Low (<0.1 mg/mL) | Requires co-solvents (DMSO) for biological assays. |

| Aliphatic | Hexanes, Heptane, Pentane | Insoluble | Used as antisolvents to precipitate the product. |

Part 3: Solvent Selection & Workflow Visualization[1]

Selecting the right solvent is not just about dissolving the compound; it is about compatibility with the intended downstream process (e.g., reaction, analysis, or crystallization).

Solubility Screening Workflow (Diagram)

The following decision tree guides researchers through the solvent selection process based on the operational goal.

Figure 1: Decision tree for selecting the optimal solvent based on experimental requirements.

Part 4: Experimental Protocols

As a self-validating system, the following protocols allow you to empirically determine the solubility limit in your specific lab environment.

Protocol A: Visual Solubility Screening (Tier 1)

Objective: Rapidly categorize solvents as Soluble, Sparingly Soluble, or Insoluble.

-

Preparation: Weigh 5 mg of 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde into a clear 2 mL HPLC vial.

-

Solvent Addition: Add 100 µL of the test solvent (Resulting conc: 50 mg/mL).

-

Observation:

-

Clear Solution:High Solubility .

-

Suspension: Proceed to Step 4.

-

-

Dilution: Add solvent in 100 µL increments, vortexing for 30 seconds between additions, until clear or total volume reaches 1 mL (5 mg/mL).

-

Clear at 1 mL:Moderate Solubility .

-

Still Solid:Low Solubility .[1]

-

-

Thermal Stress: If solid remains, heat to 50°C (if solvent BP allows).[1] If it dissolves, the solvent is a candidate for recrystallization .

Protocol B: Gravimetric Saturation (Tier 2)

Objective: Determine precise solubility (mg/mL) for critical assays.

-

Add excess solid (~50 mg) to 1 mL of solvent.[1]

-

Stir at 25°C for 24 hours to ensure equilibrium.

-

Filter the suspension through a 0.22 µm PTFE syringe filter.[1]

-

Pipette a known volume (e.g., 500 µL) of the filtrate into a pre-weighed vial.

-

Evaporate solvent (vacuum centrifuge or N2 stream) and weigh the residue.[1]

-

Calculation:

Part 5: Critical Stability & Reactivity Considerations

When working with aldehyde-functionalized pyrimidines, solvent choice impacts chemical stability.[1]

Hemiacetal Formation in Alcohols

In the presence of Methanol or Ethanol, particularly under acidic or basic catalysis, the C-5 aldehyde can reversibly form a hemiacetal.

-

Impact: This complicates NMR interpretation (appearing as dual peaks) and can alter HPLC retention times.[1]

-

Mitigation: Avoid storing stock solutions in alcohols for prolonged periods.[1] Use Acetonitrile or DMSO for analytical standards.[1]

Oxidation Risks

Aldehydes are prone to air oxidation to carboxylic acids.[1]

-

Impact: Formation of 2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid, which has significantly different solubility (less soluble in DCM, more soluble in basic aqueous media).[1]

-

Mitigation: Degas solvents and store solutions under Argon/Nitrogen.[1]

Solvation Mechanism Diagram

Figure 2: Interaction map showing how different solvent classes interact with the target molecule.[1]

References

-

PubChem. (n.d.).[1] 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde (CID 17606349).[1][2] National Center for Biotechnology Information.[1] Retrieved January 29, 2026, from [Link]

-

Lead Sciences. (n.d.). 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde Product Page. Retrieved January 29, 2026, from [Link]

- Baluja, S., et al. (2014). Solubility of a Series of Pyrimidine Derivatives in Methanol. Revue Roumaine de Chimie.

Strategic Utilization of 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde in Drug Discovery

[1][2]

Executive Summary

2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde represents a high-value pharmacophore scaffold, particularly in the development of kinase inhibitors and Targeted Protein Degradation (TPD) ligands.[1] Its structural architecture combines a privileged pyrimidine core (classic hinge-binder) with a 2-fluorophenyl substituent (conformational lock and metabolic blocker).[1] The C5-aldehyde functionality serves as a versatile "chemical handle" for divergent synthesis, enabling the rapid generation of libraries via reductive amination, olefination, and oxidation.[1]

This guide explores the chemical reactivity, structural-activity relationship (SAR) implications, and validated synthetic protocols for this scaffold.[1][2]

Structural Architecture & Pharmacophore Analysis[1][2][3]

The molecule consists of three distinct functional zones, each serving a critical role in ligand-protein interactions:

-

The Pyrimidine Core (Zone A): Acts as a hydrogen bond acceptor (N1/N3), typically interacting with the hinge region of kinase domains (e.g., ATP-binding sites).[1]

-

The 2-Fluorophenyl Substituent (Zone B):

-

Conformational Control: The ortho-fluorine atom introduces steric strain, forcing the phenyl ring out of planarity with the pyrimidine.[1] This "twisted" biaryl conformation is crucial for fitting into hydrophobic pockets (e.g., the "gatekeeper" region in kinases) and improving selectivity over planar analogs.[1]

-

Metabolic Stability: The fluorine blocks the metabolically vulnerable ortho-position from cytochrome P450 oxidation.[1]

-

-

The 5-Carbaldehyde Handle (Zone C): An electrophilic center positioned to extend the molecule into the solvent-exposed region, making it an ideal attachment point for solubilizing groups or PROTAC linkers.[1]

Visualization: Pharmacophore Map

Figure 1: Pharmacophore dissection of the scaffold showing functional zones.[1]

Synthetic Utility & Derivative Pathways[1][2][3][4][5][6]

The C5-aldehyde is a "divergent point" allowing access to three major chemical classes. The following pathways are standard in medicinal chemistry campaigns utilizing this scaffold.

Pathway A: Reductive Amination (Amine Linkers)[1]

-

Application: Synthesis of PROTAC linkers or increasing solubility via morpholine/piperazine attachment.[1]

-

Mechanism: Formation of an imine/iminium ion followed by reduction.[1]

-

Key Reagents: NaBH(OAc)3, DCE/DCM, catalytic acetic acid.[1]

Pathway B: Knoevenagel/Wittig Condensation (Michael Acceptors)[1]

-

Application: Covalent inhibitors (targeting Cysteine residues) or extending conjugation.[1]

-

Mechanism: Nucleophilic attack on the carbonyl carbon to form an alkene.[1]

-

Key Reagents: Malononitrile (Knoevenagel) or Phosphonium ylides (Wittig).[1]

Pathway C: Oxidation (Amide Coupling)[1]

-

Application: Creating stable amide bonds for peptidomimetics.[1]

-

Mechanism: Oxidation to carboxylic acid, then coupling.[1]

-

Key Reagents: NaClO2 (Pinnick) or KMnO4.[1]

Visualization: Synthetic Tree

Figure 2: Divergent synthetic pathways from the parent aldehyde.[1]

Detailed Experimental Protocols

The following protocols are optimized for high yield and reproducibility, minimizing side reactions common with electron-deficient pyrimidines.

Protocol 1: Reductive Amination (Synthesis of Morpholine Derivative)

Target: 4-((2-(2-fluorophenyl)pyrimidin-5-yl)methyl)morpholine This reaction installs a solubilizing group, a common first step in lead optimization.[1]

-

Reagents:

-

Procedure:

-

Step 1: Charge a reaction vial with the aldehyde (1.0 mmol) and DCE (5 mL).

-

Step 2: Add morpholine (1.2 mmol) and acetic acid (1.0 mmol). Stir at Room Temperature (RT) for 30 minutes to allow imine formation. Note: The solution may turn slightly yellow.[1]

-

Step 3: Add STAB (1.5 mmol) in one portion.

-

Step 4: Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+H = 274.3).[1]

-

Step 5 (Workup): Quench with sat. NaHCO3. Extract with DCM (3x).[1] Dry organics over Na2SO4 and concentrate.

-

Purification: Flash chromatography (MeOH/DCM gradient 0-10%).[1]

-

Protocol 2: Knoevenagel Condensation (Synthesis of Acrylonitrile Derivative)

Target: 3-(2-(2-fluorophenyl)pyrimidin-5-yl)-2-acrylonitrile This derivative introduces a Michael acceptor, useful for covalent cysteine targeting.[1]

-

Reagents:

-

Procedure:

-

Step 1: Dissolve the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in EtOH (3 mL).

-

Step 2: Add piperidine (2 drops).

-

Step 3: Heat to reflux (80°C) for 2 hours. A precipitate often forms.[1]

-

Step 4: Cool to RT. Filter the solid precipitate.[1]

-

Step 5: Wash the solid with cold EtOH and Hexanes.[1]

-

Yield: Typically >80% as a crystalline solid.[1]

-

Physicochemical Properties & Data

| Property | Value | Relevance |

| Molecular Formula | C11H7FN2O | Core composition |

| Molecular Weight | 202.19 g/mol | Fragment-like (Rule of 3 compliant) |

| cLogP | ~1.8 | Good lipophilicity for membrane permeability |

| TPSA | ~43 Ų | High polar surface area relative to size (good solubility) |

| Melting Point | 140-145°C | Stable solid, easy to handle |

| CAS Number | 946707-17-1 | Unique Identifier |

References

-

Chemical Identification: 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde. PubChem Compound Summary. National Center for Biotechnology Information.[1]

-

[1]

-

-

Synthetic Methodology (Reductive Amination): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1]

-

[1]

-

-

Scaffold Utility (Kinase Inhibitors): Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 2009, 9, 28-39.[1] (Contextual reference for pyrimidine hinge binders).

-

[1]

-

-

Commercial Availability: CAS 946707-17-1 is widely available from major building block suppliers (e.g., BLD Pharm, Combi-Blocks) for research use.[1]

Methodological & Application

detailed protocol for 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde synthesis

Executive Summary

This application note details the optimized synthetic protocol for 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde , a critical biaryl pyrimidine scaffold frequently utilized in the development of kinase inhibitors (e.g., JAK, BTK) and protein degraders.

While various routes exist, this guide prioritizes the Suzuki-Miyaura Cross-Coupling of 2-chloropyrimidine-5-carbaldehyde with 2-fluorophenylboronic acid. This convergent route offers the highest atom economy, fewest steps, and superior reproducibility compared to stepwise ring-closure methods (e.g., condensation of amidines with vinamidinium salts).

Key Advantages of This Protocol

-

Regiocontrol: Exploits the high reactivity of the C2-chlorine in electron-deficient pyrimidines.

-

Functional Group Tolerance: Mild basic conditions preserve the C5-aldehyde moiety, preventing Cannizzaro disproportionation.

-

Scalability: Validated for gram-scale synthesis with minimal chromatographic purification.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the biaryl C–C bond at the C2 position of the pyrimidine ring.

Pathway Selection

-

Route A (Selected): Palladium-catalyzed coupling of commercially available 2-chloropyrimidine-5-carbaldehyde. The C2-Cl bond is highly activated towards oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen atoms and the C5-formyl group.

-

Route B (Alternative): Lithiation of 5-bromo-2-(2-fluorophenyl)pyrimidine followed by formylation (DMF). Discarded due to cryogenic requirements and potential incompatibility of the pyrimidine ring with strong alkyllithium reagents.

Visualizing the Strategy

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Detailed Experimental Protocol

Reagents and Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |

| 2-Chloropyrimidine-5-carbaldehyde | 142.54 | 1.0 | 1.00 g | Electrophile |

| 2-Fluorophenylboronic acid | 139.92 | 1.2 | 1.18 g | Nucleophile |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 405 mg | Catalyst |

| Na₂CO₃ | 105.99 | 2.5 | 1.86 g | Base |

| 1,4-Dioxane | - | - | 20 mL | Solvent |

| Water (Degassed) | - | - | 5 mL | Co-solvent |

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

The success of this reaction hinges on minimizing oxygen to prevent homocoupling of the boronic acid or oxidation of the catalyst.

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Cap with a rubber septum and cycle vacuum/nitrogen (3x) to establish an inert atmosphere.

Step 2: Solvent Degassing (Critical)

-

Combine 1,4-dioxane and distilled water in a separate flask.

-

Sparge the mixture with a stream of nitrogen gas for 15 minutes. Note: Failure to degas effectively leads to catalyst deactivation (Pd black precipitation).

Step 3: Reaction Assembly

-

Add 2-chloropyrimidine-5-carbaldehyde (1.00 g, 7.0 mmol), 2-fluorophenylboronic acid (1.18 g, 8.4 mmol), and Pd(PPh₃)₄ (405 mg, 0.35 mmol) to the RBF under a positive stream of nitrogen.

-

Add the solid Na₂CO₃ (1.86 g, 17.5 mmol).

-

Cannulate the degassed dioxane/water mixture into the reaction flask.

Step 4: Reaction

-

Heat the mixture to 90°C in an oil bath.

-

Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.

-

Expected Time: 3–5 hours.

-

Rf Values: Product (~0.5), Starting Material (~0.7).

-

Observation: The solution typically turns from yellow to dark orange/brown.

-

Step 5: Workup

-

Cool the reaction to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and Water (30 mL).

-

Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

-

Combine organic phases and wash with Brine (saturated NaCl, 40 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

-

Flash Column Chromatography: Silica gel (230-400 mesh).

-

Eluent: Gradient of 0% to 30% Ethyl Acetate in Hexanes.

-

Isolation: Collect fractions containing the product (UV active, 254 nm). Evaporate to yield a light yellow solid.

Mechanism & Critical Parameters

The reaction follows the standard Suzuki-Miyaura catalytic cycle. Understanding the specific reactivity of the pyrimidine core is vital for troubleshooting.

Mechanistic Workflow

Figure 2: Catalytic cycle emphasizing the oxidative addition to the electron-deficient pyrimidine.

Why This Protocol Works[2]

-

Electronic Activation: The pyrimidine ring is electron-deficient (π-deficient). The aldehyde at C5 further withdraws electron density, making the C2-Cl bond exceptionally weak and reactive toward Pd(0). This allows the reaction to proceed rapidly even with mild catalysts like Pd(PPh₃)₄ [1].

-

Base Selection: Carbonate (Na₂CO₃) is preferred over Hydroxide (NaOH). Strong bases can attack the aldehyde carbonyl (Cannizzaro reaction) or cause aldol condensation. Carbonate is strong enough to activate the boronic acid (forming the boronate species) but mild enough to preserve the aldehyde [2].

Analytical Data & Validation

Ensure your product meets these specifications before proceeding to downstream applications.

| Method | Expected Signal / Result |

| Appearance | Light yellow to off-white crystalline solid. |

| ¹H NMR (CDCl₃) | δ 10.15 (s, 1H, CHO), 9.25 (s, 2H, Pyrimidine H4/H6), 8.15 (td, 1H, Ar-H), 7.55-7.20 (m, 3H, Ar-H). |

| LC-MS (ESI) | [M+H]⁺ = 203.06. Look for characteristic Br/Cl isotope patterns if reaction is incomplete. |

| Melting Point | 118–122 °C (Literature range for similar analogs). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Oxygen poisoning of catalyst. | Degas solvents for 20+ mins. Use fresh Pd(PPh₃)₄ (should be yellow, not brown). |

| Protodeboronation | Hydrolysis of boronic acid. | Reduce water ratio (use 4:1 Dioxane:Water). Ensure temperature does not exceed 100°C. |

| Homocoupling | Oxidation of boronic acid. | Strictly exclude air. Add reagents under N₂ flow. |

| Incomplete Conversion | Catalyst death. | Add additional 1-2 mol% catalyst after 3 hours if SM persists. |

References

-

Gong, Y., et al. "Suzuki coupling of electron-deficient nitrogen heterocycles." Synlett, 2005. Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link

-

BenchChem Protocols. "Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Application Notes. Link

-

Wade, J. V., & Krueger, C. A. "Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids."[2] Journal of Combinatorial Chemistry, 2003, 5(3), 267–272.[2] Link

Sources

Technical Application Note: High-Yield Synthesis of Bioactive Schiff Bases from 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde

Executive Summary

This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde as the electrophilic core. This scaffold combines the pharmacophoric significance of the pyrimidine ring with the metabolic stability and lipophilicity of the 2-fluorophenyl moiety. These derivatives are critical intermediates in the development of EGFR/COX-2 inhibitors, antimicrobial agents, and intercalating DNA binders. The protocol emphasizes a self-validating workflow, ensuring high purity and reproducibility suitable for lead optimization in drug discovery.

Scientific Rationale & Mechanism

The Scaffold Advantage

The pyrimidine-5-carbaldehyde core is inherently electron-deficient due to the two nitrogen atoms in the ring (positions 1 and 3). This electron withdrawal activates the C-5 aldehyde carbonyl, making it highly susceptible to nucleophilic attack by primary amines.

The 2-(2-fluorophenyl) substituent serves two critical roles:

-

Electronic Modulation: The fluorine atom at the ortho position of the phenyl ring exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the distal aldehyde, though this is tempered by resonance.

-

Pharmacological Relevance: The C-F bond mimics the C-H bond sterically but alters the pKa and lipophilicity (LogP), often improving membrane permeability and metabolic resistance against P450 oxidation.

Reaction Mechanism

The synthesis follows a classic acid-catalyzed condensation pathway. The reaction is reversible; therefore, the protocol includes measures to drive the equilibrium toward the product (imine) by water removal or precipitation.

Figure 1: Acid-catalyzed condensation mechanism converting the aldehyde and amine to the target Schiff base.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]

-

Precursor: 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde (CAS: 946707-17-1).[1]

-

Nucleophile: Substituted Aniline or Aliphatic Amine (1.0 – 1.1 equivalents).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (AcOH).

-

Purification: Ethanol/DMF for recrystallization.

Standard Operating Procedure (SOP)

Step 1: Reactant Solubilization Dissolve 1.0 mmol of 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde in 10-15 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution; mild heating (40°C) may be required.[2]

Step 2: Nucleophile Addition Add 1.0 mmol (equimolar) of the chosen primary amine.

-

Note: For amines with lower nucleophilicity (e.g., nitro-anilines), use a slight excess (1.1 mmol).

Step 3: Catalysis Add 2-3 drops of glacial acetic acid.

-

Checkpoint: The solution pH should be slightly acidic (pH 5-6). Do not over-acidify, as this can protonate the amine and inhibit nucleophilic attack.

Step 4: Reflux & Monitoring Attach a reflux condenser and heat the mixture to reflux (78°C for EtOH) for 3–6 hours.

-

Validation: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.5-0.6) should disappear, and a new, distinct spot (Schiff base) should appear.

Step 5: Isolation Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The Schiff base typically precipitates as a solid.

-

Troubleshooting: If no precipitate forms, reduce solvent volume by 50% under vacuum or add cold water dropwise to induce crystallization.

Step 6: Purification Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted amine and catalyst. Recrystallize from hot ethanol (or EtOH/DMF mix for highly insoluble derivatives).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis and isolation of pyrimidine-based Schiff bases.

Characterization & Data Interpretation

Successful synthesis is validated by specific spectral signatures.[3][4][5][6]

Spectroscopic Checkpoints (Table 1)

| Technique | Signal/Parameter | Expected Observation | Structural Insight |

| FT-IR | C=N Stretch | 1600 – 1630 cm⁻¹ | Confirmation of imine bond formation. |

| FT-IR | C=O Stretch | Disappearance (1690 cm⁻¹) | Consumption of aldehyde starting material. |

| ¹H NMR | -CH=N- (Imine H) | δ 8.3 – 9.0 ppm (Singlet) | Diagnostic proton for Schiff base. |

| ¹H NMR | Pyrimidine C2-H | δ ~9.2 ppm | Deshielded proton on the pyrimidine ring. |

| ¹⁹F NMR | Ar-F | δ -110 to -120 ppm | Confirms integrity of the 2-fluorophenyl group. |

| MS (ESI) | [M+H]⁺ | Molecular Weight + 1 | Confirmation of molecular mass. |

Structural Validation

The disappearance of the aldehyde carbonyl peak in IR and the appearance of the azomethine singlet in ¹H NMR are the primary indicators of success. The 2-fluorophenyl group will show a characteristic multiplet pattern in the aromatic region, often overlapping with the amine's aromatic signals, requiring 2D NMR (COSY/HSQC) for full assignment in complex derivatives.

Troubleshooting & Optimization

-

Issue: Low Yield / Incomplete Reaction

-

Cause: Equilibrium limitation or moisture presence.

-

Solution: Use anhydrous ethanol and add 4Å molecular sieves to the reaction flask to scavenge water. Alternatively, use a Dean-Stark trap with Toluene/Benzene if the amine is particularly unreactive.

-

-

Issue: Oily Product

-

Cause: Impurities or low melting point.

-

Solution: Triturate the oil with cold diethyl ether or hexane. If that fails, purify via column chromatography (Silica gel, CHCl₃:MeOH gradient), though hydrolysis on silica is a risk (add 1% Et₃N to eluent).

-

-

Issue: Hydrolysis during Work-up

-

Cause: Schiff bases can be hydrolytically unstable in acidic aqueous media.

-

Solution: Avoid strong acid washes. Wash the solid cake with neutral, cold solvents. Store the product in a desiccator.

-

Applications & Biological Relevance

The synthesized Schiff bases are not merely chemical curiosities; they are potent biological probes.

-

Kinase Inhibition: The pyrimidine core mimics the ATP purine ring, allowing these compounds to dock into the ATP-binding pocket of kinases (e.g., EGFR, CDK).

-

Antimicrobial Activity: The C=N linkage is essential for disrupting bacterial cell wall synthesis.

-

Fluorescence Probes: Many pyrimidine Schiff bases exhibit fluorescence, making them useful for cellular imaging.

References

-

Synthesis and pharmacological screening of Pyrimidine Schiff bases. Journal of Scientific Society of Chemistry. Available at: [Link]

-

Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. International Journal of Molecular Sciences. Available at: [Link]

-

Synthesis of novel Schiff bases containing arylpyrimidines as promising antibacterial agents. PubMed. Available at: [Link]

-

Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives. PubMed Central. Available at: [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 5. Synthesis of novel Schiff bases containing arylpyrimidines as promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

developing kinase inhibitors from 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde

Executive Summary

This application note outlines a validated workflow for the development of ATP-competitive kinase inhibitors utilizing 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde as a core scaffold. The pyrimidine heterocycle serves as a privileged structure for hinge-binding interactions within the kinase ATP pocket, while the 2-fluorophenyl moiety provides critical hydrophobic contacts near the gatekeeper residue. The C5-aldehyde functionality allows for late-stage diversification via reductive amination, facilitating the rapid generation of Structure-Activity Relationship (SAR) libraries targeting the solvent-exposed region. This guide details the synthetic protocol for library generation and the subsequent biochemical validation using the ADP-Glo™ kinase assay platform.

Structural Rationale & Design Strategy

The design of kinase inhibitors from this scaffold relies on three pharmacophoric features:

-

Hinge Binder (The Anchor): The pyrimidine ring nitrogen atoms (N1/N3) act as hydrogen bond acceptors/donors to the backbone amide of the kinase hinge region (typically the "Met" residue in many kinases).

-

Hydrophobic Pocket Occupancy: The 2-(2-fluorophenyl) group is positioned to occupy the hydrophobic back pocket (selectivity pocket). The ortho-fluorine atom often restricts bond rotation, locking the molecule into a bioactive conformation that minimizes entropic penalty upon binding.

-

Solvent Vector (The Variable): The 5-carbaldehyde is the vector for modification. By converting this to an amine via reductive amination, researchers can extend solubilizing groups (e.g., morpholines, piperazines) into the solvent front, improving physicochemical properties (logP, solubility) and exploring interactions with the ribose-binding pocket.

Visualization: Scaffold Interaction Logic

Figure 1: Pharmacophoric mapping of the starting scaffold against a generic kinase ATP-binding site.

Chemical Protocol: Reductive Amination Library Synthesis

Objective: To generate a library of 5-aminomethyl-pyrimidine derivatives. Chemistry: Reductive amination using Sodium Triacetoxyborohydride (STAB). STAB is preferred over Sodium Borohydride (NaBH₄) due to its selectivity for imines over aldehydes, preventing direct reduction of the starting material before amine condensation.

Reagents Required:

-

Scaffold: 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde (1.0 eq)

-

Amine Partners: Diverse set of primary/secondary amines (1.2 eq)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Catalyst: Acetic Acid (AcOH) (1.0 eq) - Critical for imine formation

Step-by-Step Protocol:

-

Preparation: In a 2-dram vial or 96-well deep-well plate, dissolve 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde (0.1 mmol) in DCE (1 mL).

-

Imine Formation: Add the specific Amine Partner (0.12 mmol) followed by Acetic Acid (0.1 mmol).

-

Note: If using amine salts (e.g., HCl salt), add Triethylamine (TEA) (0.12 mmol) to liberate the free base.

-

-

Incubation: Cap and shake/stir at room temperature for 30–60 minutes. This allows the equilibrium to shift toward the imine/iminium species.

-

Reduction: Add STAB (0.15 mmol) in one portion.

-

Caution: Gas evolution (minimal) may occur.

-

-

Reaction: Stir at room temperature for 12–16 hours.

-

Quench & Workup:

-

Add 1 mL of saturated aqueous NaHCO₃.

-

Extract with DCM (2 x 1 mL).

-

Pass the organic layer through a phase separator frit or dry over MgSO₄.

-

-

Purification: Evaporate solvent. Purify via preparative HPLC or flash chromatography (typically MeOH/DCM gradient).

-

Validation: Verify identity via LC-MS (M+H peak).

Visualization: Synthesis Workflow

Figure 2: Synthetic workflow for converting the aldehyde scaffold into potential inhibitors.

Biochemical Validation: ADP-Glo™ Kinase Assay

Objective: To determine the IC₅₀ of the synthesized compounds against a target kinase (e.g., EGFR, JAK, or CDK). Methodology: The ADP-Glo™ assay (Promega) is a luminescent assay that measures ADP formation, which is directly proportional to kinase activity.[1][2] It is highly sensitive and resistant to compound interference.[3]

Reagents:

-

Kinase: Recombinant human kinase (e.g., from SignalChem or Carna).

-

Substrate: Peptide/Protein substrate specific to the kinase.

-

ATP: Ultra-pure ATP (supplied in kit).

-

ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[3][4]

-

Kinase Detection Reagent: Converts ADP to ATP

Luciferase/Luciferin reaction.[2][3][4][5]

Protocol:

-

Compound Preparation:

-

Prepare 100x stocks of inhibitors in 100% DMSO.

-

Perform a 10-point serial dilution (e.g., 1:3 dilution series starting at 10 µM).

-

Transfer 250 nL of compound to a white, low-volume 384-well plate.

-

-

Kinase Reaction (5 µL total volume):

-

Step A: Add 2.5 µL of Kinase Working Solution (Enzyme + Buffer). Incubate 10 min at RT to allow compound-enzyme binding.

-

Step B: Add 2.5 µL of Substrate/ATP Mix .

-

Critical: The ATP concentration must be equal to the

of the kinase to ensure the assay is sensitive to ATP-competitive inhibitors (Type I). -

Incubate for 60 minutes at RT.

-

-

ADP Depletion (5 µL):

-

Detection (10 µL):

-

Readout:

-

Measure Luminescence (RLU) on a plate reader (e.g., BMG PHERAstar or PerkinElmer EnVision).

-

Visualization: Assay Mechanism

Figure 3: Mechanism of the ADP-Glo assay. Signal is positive and proportional to kinase activity.[1]

Data Analysis & Interpretation

Data Processing Table

| Parameter | Description | Calculation Formula |

| RLU (Sample) | Raw Luminescence Unit of test well | N/A |

| RLU (Max) | 100% Activity Control (DMSO only) | Mean of DMSO wells |

| RLU (Min) | 0% Activity Control (No Enzyme) | Mean of No Enzyme wells |

| % Inhibition | Normalized activity | |

| IC₅₀ | Concentration at 50% inhibition | 4-Parameter Logistic Fit (Sigmoidal) |

Interpretation Guide

-

IC₅₀ < 100 nM: Potent "Hit". Prioritize for selectivity profiling.

-

Flat SAR: If all amine derivatives show similar activity, the 5-position may be solvent-exposed and not interacting with the protein. This is good for solubility but bad for potency gains.

-

Steep SAR: If small changes in the amine cause large potency shifts, the substituent is likely interacting with the ribose pocket or the "sugar-pocket" residues.

References

-

Promega Corporation. (2023).[3][4] ADP-Glo™ Kinase Assay Technical Manual. Promega. Link

-

Baillache, D. J., & Unciti-Broceta, A. (2020).[6] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[6] Link

-

Laufer, S. A., et al. (2022).[7] Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases. Journal of Medicinal Chemistry. Link

-

Zhao, Z., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. ACS Medicinal Chemistry Letters. Link

-

Enamine. (2021). Kinase Hinge Binders Library Design. Enamine.net.[8] Link

Sources

- 1. promega.com [promega.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. promega.com [promega.com]

- 4. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinase Library - Enamine [enamine.net]

2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde as a fragment for drug discovery

Application Note: 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the application of 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike inert fragments, this molecule possesses a dual nature: it serves as a Reversible Covalent Probe for targeting non-catalytic lysine residues and as a Synthetic Hub for rapid fragment growing. This note provides validated protocols for solubility assessment, intrinsic reactivity profiling, and intact protein mass spectrometry (MS) screening, emphasizing the structural advantages of the 2-fluorophenyl "twist" in conferring metabolic stability and solubility.

Introduction: The Privileged Scaffold

The 2-phenylpyrimidine moiety is a "privileged structure" in medicinal chemistry, ubiquitously found in kinase inhibitors (e.g., Ibrutinib analogs) and GPCR ligands. The addition of the 5-carbaldehyde group transforms this inert scaffold into a reactive probe.

Why this specific fragment?

-

Reversible Covalent Targeting (Lysine): The aldehyde function reacts reversibly with the

-amino group of lysine residues to form a Schiff base (imine).[1] This allows for the targeting of "undruggable" proteins that lack cysteine nucleophiles. -

Conformational Control (The Fluorine Effect): The ortho-fluorine atom on the phenyl ring induces a non-planar "twisted" conformation (approx. 20-40° torsion angle) due to steric repulsion with the pyrimidine C-H bonds. This breaks planarity, improving solubility compared to the non-fluorinated analog and mimicking the 3D shape of bioactive ligands.

-

Metabolic Blocking: The fluorine atom blocks a metabolically labile site on the phenyl ring, extending the half-life of derived leads.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data | Significance |

| Compound Name | 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde | Core Fragment |

| CAS Number | 946707-17-1 | Commercial Identifier |

| Molecular Weight | 202.18 Da | Ideal for FBDD (Rule of 3 compliant) |

| ClogP | ~2.1 | Good membrane permeability potential |

| H-Bond Acceptors | 3 (N, N, O) | Interaction with hinge regions (Kinases) |

| Reactivity | Electrophilic (Aldehyde) | Forms reversible imines with Lysines |

| Stability | Air-sensitive (Oxidation to acid) | Requires storage under inert gas at -20°C |

Application 1: Reversible Covalent Fragment Screening

Mechanism: The fragment binds initially via non-covalent interactions (hydrophobic fit of the fluorophenyl group). If a lysine residue is positioned proximally (within ~6-8 Å), the aldehyde reacts to form a reversible imine bond. This "residence time" enhancement allows the detection of weak binders that would be missed in traditional assays.

Protocol A: Intact Protein Mass Spectrometry Screening

Use this protocol to identify if the fragment binds to your target protein via lysine modification.

Materials:

-

Target Protein ( >95% purity, in PBS pH 7.4, free of primary amines like Tris).

-

Compound: 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde (100 mM stock in DMSO).

-

Control: Benzaldehyde (non-binding control).

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

Step-by-Step Procedure:

-

Buffer Exchange: Ensure the protein is in a non-amine buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). Crucial: Tris or Glycine buffers will react with the aldehyde and quench the probe.

-

Incubation:

-

Dilute protein to 5 µM.

-

Add fragment to a final concentration of 250 µM (50x excess).

-

Expert Tip: Include 1 mM NaCNBH

(Sodium cyanoborohydride) if you wish to "trap" the imine into a stable amine for easier detection. However, for reversible kinetics, omit the reducing agent. -

Incubate for 60 minutes at Room Temperature (RT).

-

-

Data Acquisition:

-

Inject sample onto a C4 desalting column coupled to the MS.

-

Elute with a rapid gradient (5% to 95% Acetonitrile + 0.1% Formic Acid) over 2 minutes.

-

-

Analysis:

-

Deconvolute the mass spectrum.

-

Hit Criteria: Look for a mass shift of +184.18 Da (Fragment MW - H

O) relative to the apo-protein. -

Note: If NaCNBH

was used, the mass shift is +186.19 Da (Reduced adduct).

-

Application 2: Fragment Growing (Chemical Elaboration)

Once a hit is confirmed, the aldehyde serves as a versatile handle to "grow" the fragment into neighboring pockets, increasing potency.

Protocol B: High-Throughput Reductive Amination (Parallel Synthesis)

Use this protocol to generate a library of secondary amines to probe steric space around the binding site.

Reaction Scheme: Fragment-CHO + R-NH2 -> [Imine] -> (reduction) -> Fragment-CH2-NH-R

Procedure:

-

Plate Setup: In a 96-well deep-well plate, dispense 10 µmol of amine building blocks (diverse library of aliphatic and aromatic amines) into each well.

-

Addition of Core: Add 10 µmol of 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde (dissolved in DCE/MeOH 1:1).

-

Imine Formation: Shake at RT for 2 hours.

-

Reduction: Add 15 µmol of STAB (Sodium Triacetoxyborohydride). Expert Tip: STAB is milder than NaBH4 and prevents reduction of the aldehyde before imine formation.

-

Quench & Purification:

-

Add 10% NaHCO

solution. -

Extract with DCM.

-

Evaporate solvent.

-

-

Validation: The resulting secondary amines retain the privileged fluorophenyl-pyrimidine core but now possess a flexible vector (the amine linker) to explore new interactions.

Visualizations

Figure 1: Reversible Covalent Screening Workflow

This diagram illustrates the decision logic for screening aldehyde fragments against protein targets.

Caption: Workflow for detecting reversible imine formation between 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde and target lysine residues.

Figure 2: Chemical Elaboration Pathways

This diagram shows how to transform the aldehyde handle into diverse lead series.

Caption: Synthetic divergence from the aldehyde core allows rapid access to amine, alkene, and amide sub-libraries.

References

-

Raimondi, C. et al. (2023). Targeted Reversible Covalent Modification of a Noncatalytic Lysine... Enables Site-Directed Screening. ACS Pharmacology & Translational Science. [Link]

-

Klein, V.G. et al. (2020). Reversible lysine-targeted probes reveal residence time-based kinase selectivity.[1] Nature Chemical Biology. [Link]

-

Tuley, A. & Fast, W. (2018). The Taxonomy of Covalent Inhibitors. Biochemistry.[2][3] [Link]

-

Lovering, F. et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link] (Reference for the importance of "twist" and non-planarity).

Sources

use of 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde in organic electronics

Application Note: 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde in Next-Generation Organic Electronics

Executive Summary

This guide details the strategic application of 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde (CAS: 946707-17-1) as a high-value intermediate in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters and Electron Transport Materials (ETMs) for OLEDs.[1]

While pyrimidine derivatives are ubiquitous in medicinal chemistry (e.g., EGFR inhibitors), their role in organic electronics is defined by their high electron affinity and chemical stability. This specific fluorinated aldehyde serves as a critical "linchpin" scaffold:

-

The Pyrimidine Core: Acts as a strong electron-accepting (A) unit.[1]

-

The 2-Fluorophenyl Group: Induces steric torsion to decouple HOMO/LUMO orbitals (crucial for TADF) and lowers the LUMO energy via inductive effects.[1]

-

The 5-Carbaldehyde Handle: Enables versatile conjugation extension via Knoevenagel, Wittig, or Schiff-base chemistries to attach electron-donating (D) units.[1]

Material Design Principles

The Fluorine Effect in Optoelectronics

The strategic placement of the fluorine atom at the ortho position of the phenyl ring (2-position) relative to the pyrimidine connection creates a "twisted intramolecular charge transfer" (TICT) state potential.

-

Steric Control: The atomic radius of Fluorine (1.47 Å) creates steric hindrance with the pyrimidine nitrogen lone pairs, forcing the phenyl ring to twist out of coplanarity. This breaks the conjugation slightly, localizing the HOMO on the donor and LUMO on the acceptor, minimizing the singlet-triplet energy gap (

), a requirement for efficient TADF. -

Electronic Tuning: Fluorine is highly electronegative (

), lowering the LUMO level of the pyrimidine core by approximately 0.1–0.2 eV compared to the non-fluorinated analog. This facilitates easier electron injection from the cathode.[1]

The Aldehyde Advantage

Unlike bromo- or boronic- derivatives, the aldehyde group at the 5-position allows for carbon-carbon double bond formation .[1] This is essential for synthesizing "vinyl-bridged" D-

Experimental Protocols

Protocol A: Synthesis of Vinyl-Bridged D-A TADF Emitter

Objective: Synthesize a Donor-Acceptor emitter by linking the aldehyde to a Carbazole donor via a Wittig reaction. Target Molecule: (E)-9-ethyl-3-(2-(2-(2-fluorophenyl)pyrimidin-5-yl)vinyl)-9H-carbazole.[1]

Reagents:

-

2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde (1.0 eq)[1]

-

((9-Ethyl-9H-carbazol-3-yl)methyl)triphenylphosphonium bromide (1.1 eq) [Pre-synthesized][1]

-

Potassium tert-butoxide (

-BuOK) (2.5 eq)[1] -

Anhydrous Tetrahydrofuran (THF) & Dichloromethane (DCM)[1]

Workflow:

-

Activation: In a flame-dried Schlenk flask under

, suspend the phosphonium salt in anhydrous THF (0.1 M). -

Ylide Formation: Add

-BuOK slowly at 0°C. The solution will turn bright orange/red, indicating ylide formation.[1] Stir for 30 min. -

Addition: Dissolve 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde in minimal THF and add dropwise to the ylide solution at 0°C.

-

Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (SiO2, Hexane:Ethyl Acetate 4:1).[1] The aldehyde spot (

) should disappear.[1] -

Quenching: Quench with water. Extract with DCM (

mL).[1] -

Purification: Dry organic layer over

, concentrate, and purify via column chromatography.-

Note: The product will likely be a mixture of cis and trans isomers.[1]

-

-

Isomerization (Optional): Reflux in toluene with a catalytic amount of Iodine (

) to convert the mixture entirely to the thermodynamically stable trans isomer.[1]

Protocol B: Sublimation Purification (Critical for Device Grade)

Context: Organic semiconductors must be

Parameters:

-

Base Pressure:

Torr.[1] -

Source Temperature:

(Material dependent, determine via TGA). -

Gradient: Three zones (Source, Deposition, Impurity).[1]

-

Yield: Typically 60-80% recovery of high-purity crystals.[1]

Data & Characterization

Expected Electronic Properties

Comparison of the starting aldehyde vs. the final D-A Emitter.

| Property | 2-(2-F-Ph)Pm-5-CHO (Precursor) | D-A Vinyl Emitter (Target) | Impact of Functionalization |

| HOMO (eV) | -6.8 (calc) | -5.4 | Raised by Carbazole Donor |

| LUMO (eV) | -2.8 | -2.9 | Stabilized by conjugation |

| Gap ( | 4.0 eV | 2.5 eV | Shift to Blue/Green Emission |

| Triplet Energy ( | > 2.9 eV | ~ 2.6 eV | Tuned for TADF |

Structural Validation (NMR)

-

Aldehyde Proton: Look for a singlet at

ppm in -

Fluorine Coupling: The phenyl protons adjacent to F will show characteristic splitting (

Hz) in -

Vinyl Bridge: In the final product, the vinyl protons appear as doublets at

ppm with a large coupling constant (

Visualization

Figure 1: Synthesis Pathway & Logic

This diagram illustrates the conversion of the aldehyde into a functional TADF emitter.[1]

Caption: Synthesis of a D-A TADF emitter via Wittig olefination. The fluorinated core ensures high triplet energy and acceptor strength.

Figure 2: OLED Device Architecture

Where the material fits in a standard stack.

Caption: Standard OLED stack. The 2-(2-fluorophenyl)pyrimidine derivative functions as the Emitter Dopant (EML) or Electron Transporter (ETL).

References

-

Goushi, K., et al. (2012).[1] "Efficient organic light-emitting diodes through up-conversion from triplet to singlet excited states of CT molecules."[1] Nature Photonics.[1] Link[1]

- Foundational text on TADF mechanisms relevant to pyrimidine acceptors.

-

Tsiko, U., et al. (2021).[1] "Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs." Journal of Advanced Research.[1][2] Link[1][2]

- Describes the use of pyrimidine-5-carbonitrile/aldehyde deriv

-

BLD Pharm. (n.d.).[1] "Product Analysis: 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde." BLD Pharm Catalog. Link

- Source for physical property data and CAS verific

-

Saragi, T. P., et al. (2007).[1] "Organic Light-Emitting Diodes: Materials, Devices, and Applications."[2][3][4][5][6] Chemical Reviews. Link[1]

- Comprehensive review on electron transport m

Sources

- 1. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | C6H3F3N2O | CID 17750941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Modification of thermally activated delayed fluorescence emitters comprising acridan–pyrimidine moieties for efficient sky-blue to greenish-blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde Synthesis

Introduction: The "Ortho-Fluoro" Challenge

Synthesizing 2-(2-fluorophenyl)pyrimidine-5-carbaldehyde is a deceptive task. On paper, it appears to be a standard Suzuki-Miyaura coupling between 2-chloropyrimidine-5-carbaldehyde and 2-fluorophenylboronic acid. In practice, the convergence of an electron-deficient pyrimidine ring and an ortho-fluorinated boronic acid creates a "perfect storm" for specific side reactions.

This guide moves beyond generic advice to address the specific mechanistic failures inherent to this scaffold.

Module 1: The "Missing Mass" (Protodeboronation)

Symptom: You observe low conversion of the halide, but the boronic acid has disappeared from the LCMS. No significant homocoupling is visible. ** culprit:** Protodeboronation (Formation of Fluorobenzene).

The Mechanism

The 2-fluorophenylboronic acid is notoriously unstable. The ortho-fluorine atom acts as a Hydrogen-bond acceptor for the boronic acid hydroxyl groups or coordinating water molecules. This facilitates a pseudo-intramolecular proton transfer, cleaving the C-B bond and releasing fluorobenzene (which is volatile and often invisible on LCMS UV traces).

Troubleshooting Q&A

Q: Why is this happening even though I used standard Suzuki conditions (DME/Water/Na2CO3)? A: Aqueous base at high temperatures is the trigger. The rate of protodeboronation for 2-heteroaryl and 2-fluoroaryl boronic acids is pH-dependent. At high pH, the formation of the boronate anion accelerates C-B bond hydrolysis.

-

Fix: Switch to anhydrous conditions or reduce water content. Use a base with lower solubility in the organic phase (e.g., anhydrous

or

Q: Can I just add more boronic acid? A: Yes, but it’s inefficient. A better strategy is to use the MIDA boronate or Pinacol ester of the 2-fluorophenyl fragment. These slow down the release of the active boronic acid species, keeping its concentration low relative to the catalyst, favoring transmetalation over hydrolysis.

Module 2: The "Ghost" Peak (Aldehyde Oxidation)

Symptom: A byproduct peak appears with [M+H]+ = 219.2 (M+16). It grows during workup or storage. Culprit: 2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid .

The Mechanism

Pyrimidine-5-carbaldehydes are highly electron-deficient. The pyrimidine ring pulls electron density, making the aldehyde hydrogen acidic and the carbonyl carbon highly electrophilic. This makes the molecule susceptible to autoxidation in air, especially under basic conditions (Cannizzaro-type disproportionation is also possible but less common without high conc. base).

Troubleshooting Q&A

Q: I see the acid peak increasing during column chromatography. Why? A: Silica gel often contains trace metal impurities (Fe, Al) and adsorbed oxygen that catalyze oxidation.

-

Fix: Flush the column with

before use. Elute quickly. Alternatively, protect the aldehyde as an acetal immediately if the next step allows.

Q: How do I remove the acid byproduct? A: The acid is significantly more polar.

-

Protocol: Dissolve the crude mixture in EtOAc. Wash with 5%

(aq). The acid will partition into the aqueous layer as the carboxylate salt. The aldehyde remains in the organic layer.

Module 3: The "Stalled" Chloride (Hydrolysis)

Symptom: Starting material (2-chloropyrimidine-5-carbaldehyde) is consumed, but a polar peak with [M+H]+ ~ 125 appears. Culprit: 2-Hydroxy-pyrimidine-5-carbaldehyde (Tautomer: Pyrimidone).

The Mechanism

The 2-position of the pyrimidine ring is activated for Nucleophilic Aromatic Substitution (

Troubleshooting Q&A

Q: How do I prevent hydrolysis without stopping the Suzuki coupling?

A: This is a competition between

-

Increase Catalyst Activity: Use highly active precatalysts like Pd(dppf)Cl2 or XPhos Pd G2 to speed up the coupling relative to the hydrolysis.

-

Lower pH: Switch from

(pH ~11) to -

Steric Bulk: Use bulky phosphine ligands that protect the Pd-center but don't hinder the reaction with the aryl chloride.

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways leading to the target and the three primary byproducts.

Caption: Competitive reaction pathways. Green arrows indicate the desired Suzuki cycle. Red/Yellow dashed lines indicate parasitic side reactions driven by pH, water, and air.

Summary of Impurities & Data

| Impurity Type | Chemical Name | Origin | Relative Retention (Reverse Phase) | Mass Spec Feature |

| Target | 2-(2-F-phenyl)pyrimidine-5-CHO | Product | Reference (1.0) | [M+H]+ 203.2 |

| Protodeboronation | Fluorobenzene | Boronic Acid instability | Solvent Front (Volatile) | Not usually seen |

| Hydrolysis | 2-Hydroxypyrimidine-5-CHO | Early Eluter (< 0.5) | [M+H]+ 125.1 | |

| Oxidation | 2-(2-F-phenyl)pyrimidine-5-COOH | Air oxidation | Early/Mid (pH dependent) | [M+H]+ 219.2 |

| Homocoupling | 2,2'-Difluorobiphenyl | Oxidative coupling | Late Eluter (> 1.2) | [M+H]+ 191.2 |

Optimized Experimental Protocol

To minimize the "Ortho-Fluoro" and "Aldehyde" issues, use this optimized protocol.

Reagents:

-

2-Chloropyrimidine-5-carbaldehyde (1.0 equiv)

-

2-Fluorophenylboronic acid (1.2 equiv)[1]

-

Catalyst:

(3-5 mol%) - Chosen for stability and efficiency. -

Base:

(2.0 equiv) - Anhydrous powder. -

Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step:

-

Degassing: Charge the reaction vessel with Dioxane. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and aldehyde oxidation.

-

Charging: Add the aryl chloride, boronic acid, and base under a counter-flow of Argon.

-

Catalyst: Add the Pd catalyst last. Seal the vessel immediately.

-

Reaction: Heat to 90°C. Monitor by LCMS after 2 hours.

-

Note: Do not add water as a co-solvent. The trace water in the base/solvent is usually sufficient for the Suzuki cycle without triggering rapid protodeboronation.

-

-

Workup (Buffered): Cool to RT. Dilute with EtOAc. Wash with saturated

(mildly acidic/neutral) rather than water or brine initially to neutralize any alkoxides and prevent Cannizzaro reactions. -

Purification: Flash chromatography (Hexane/EtOAc). Do not store the crude oil; purify immediately.

References

-

Protodeboronation Mechanism: Cox, P. A., et al. (2017).[2] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

-

Stability of 2-Fluoroarylboronic Acids: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

Technical Support Center: Purification of 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde

Case ID: PUR-PYR-5ALD-001 Status: Open Assigned Specialist: Senior Application Scientist Target Molecule: 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde (CAS: 946707-17-1)[1]

Executive Summary & Impurity Profiling

Welcome to the technical support hub. You are likely synthesizing this intermediate via a Suzuki-Miyaura coupling between 2-chloropyrimidine-5-carbaldehyde and 2-fluorophenylboronic acid.

The pyrimidine-5-carbaldehyde scaffold is electron-deficient, making it susceptible to specific purification challenges. Below is the diagnostic table for common impurities associated with this synthesis.

Diagnostic Table: Impurity Identification

| Impurity Type | Likely Source | Physical Symptom | Detection Method |

| Palladium (Pd) | Catalyst carryover (Pd(PPh3)4, Pd(dppf)Cl2) | Dark/Grey color; Metallic sheen | ICP-MS; Color check |

| Boronic Acid | Unreacted 2-fluorophenylboronic acid | Sticky solid; Poor crystallization | TLC (Polar tailing); 1H NMR |

| Homocoupling | 2,2'-Difluorobiphenyl | Oil/Solid mix; Lower melting point | GC-MS; 1H NMR (Aromatic region) |

| Carboxylic Acid | Oxidation of aldehyde (air exposure) | White solid precipitate in organic layer | LC-MS (M+16); pH sensitivity |

| Dehalogenated | Protodeboronation (Fluorobenzene) | Volatile liquid (usually lost in vac) | GC-MS (Low MW) |

Primary Protocol: Chemoselective Bisulfite Purification

Applicability: Removal of non-aldehyde organic impurities (Homocoupling dimers, starting halides, boronic acids). Mechanism: Aldehydes form water-soluble bisulfite adducts (hydroxyalkanesulfonates). Impurities lacking an aldehyde group remain in the organic phase.

The Logic

The 2-(2-fluorophenyl) substituent creates steric bulk at the ortho position, but the aldehyde at position 5 is sufficiently exposed to react with sodium bisulfite. This is the most robust method to isolate the target from complex reaction mixtures without chromatography.

Step-by-Step Protocol

-

Solubilization: Dissolve your crude mixture in a minimal amount of water-miscible solvent (e.g., Methanol or Ethanol ). Avoid non-polar solvents initially.

-

Adduct Formation:

-

Prepare a saturated aqueous solution of Sodium Bisulfite (

).[2] -

Add 1.5 - 2.0 equivalents of

solution to the organic mixture. -

Critical Step: Vigorously stir for 30–60 minutes. You may see a white precipitate (the adduct) or a clear solution depending on solubility.

-

-

Washing (Impurity Removal):

-

Dilute with water.

-

Wash the aqueous phase (containing your adduct) with Ethyl Acetate (EtOAc) or DCM (2x).

-

Discard the organic layer. (This contains the boronic acid, dimers, and catalyst ligands).

-

-

Regeneration:

-

Adjust the aqueous phase pH to >10 using 10% Sodium Carbonate (

) or Sodium Hydroxide ( -

Observation: The solution will become cloudy as the free aldehyde regenerates and precipitates.

-

-

Extraction:

-

Extract the regenerated aldehyde with DCM (3x).

-

Dry over

, filter, and concentrate.

-

Visual Workflow: Bisulfite Method

Figure 1: Chemoselective purification workflow using the Bisulfite Adduct method.

Secondary Protocol: Palladium Remediation[3]

Applicability: Removal of residual Pd catalyst (grey/black color, high metal content). Issue: Pyrimidine nitrogens can coordinate with Pd, making simple filtration insufficient.

Method A: The "Wash" Technique (For <1000 ppm)

If you already performed the Bisulfite protocol above, the initial phase separation often removes substantial Pd. However, if the product remains colored:

-

Dissolve the product in Ethyl Acetate .

-

Wash with a 5% aqueous solution of L-Cysteine or N-Acetylcysteine .

-

Mechanism:[3] The sulfur in cysteine binds Pd more tightly than the pyrimidine nitrogens.

-

-

Separate layers and dry.[2]

Method B: Scavenger Resins (For High Purity/GMP)

For strict limits (<10 ppm), use silica-based scavengers.

-

Recommended Scavenger: SiliaMetS® Thiol or DMT (Dimercaptotriazine).

-

Protocol:

-

Dissolve crude in THF or EtOAc (10 mL/g).

-

Add scavenger (4 equivalents relative to expected Pd content).

-

Stir at 40°C for 4 hours.

-

Filter through a pad of Celite.

-

Tertiary Protocol: Crystallization

Applicability: Final polishing to remove trace organic impurities.

The 2-(2-fluorophenyl) group increases lipophilicity compared to the parent pyrimidine, but the aldehyde maintains some polarity.

-

Solvent System A (Preferred): Ethanol/Water.

-

Dissolve in hot Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.

-

-

Solvent System B: Ethyl Acetate/Heptane.

-

Dissolve in minimal hot EtOAc. Add Heptane until cloudy.

-

-

Note: Avoid amines in crystallization solvents to prevent Schiff base formation with the aldehyde.

Troubleshooting & FAQs

Q1: My yield is very low after the bisulfite method. Where is my product?

-

Diagnosis: The regeneration step (pH adjustment) was likely insufficient.

-

Fix: The pyrimidine ring is electron-withdrawing, which can stabilize the bisulfite adduct. Ensure the pH reaches 12 during regeneration. You may need to stir the basic solution for 30 minutes before extraction. Check the aqueous layer by TLC; if the spot persists at the baseline, the adduct has not fully hydrolyzed.

Q2: The product turned into a carboxylic acid (2-(2-fluorophenyl)pyrimidine-5-carboxylic acid).

-

Diagnosis: Oxidation occurred.[3] Aldehydes on electron-deficient rings (like pyrimidine) are prone to oxidation.

-

Fix:

-

Use degassed solvents .

-

Store the product under Argon/Nitrogen at -20°C.

-

If acid is present, wash the organic solution with saturated

. The acid will move to the aqueous layer; the aldehyde stays in the organic.

-

Q3: I see a "double spot" on TLC that merges on standing.

-

Diagnosis: This is likely the hydrate (gem-diol) or hemiacetal form, common with electron-deficient aldehydes in the presence of water or alcohols.

-

Fix: Run the NMR in

(anhydrous). If the peaks correspond to the aldehyde, the "impurity" is just a reversible hydration state.

Decision Matrix

Use this logic flow to determine your immediate next step.

Figure 2: Purification decision matrix based on impurity profile.

References

-

Suzuki Coupling & Impurities: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Bisulfite Purification Protocol: Oxtoby, L. J., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[4][5] Organic Process Research & Development, 21(8), 1150–1154. Link

-

Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

-

Pyrimidine Aldehyde Properties: PubChem Compound Summary for Pyrimidine-5-carbaldehyde. Link

Sources

Technical Support Center: Purification of 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde

Case ID: PUR-PYR-5CHO Compound Class: Heteroaryl Aldehydes / Kinase Inhibitor Intermediates CAS: 946707-17-1 (and related analogs)

Executive Summary

Welcome to the Technical Support Center. You are likely synthesizing 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde via a Suzuki-Miyaura cross-coupling reaction between 2-chloropyrimidine-5-carbaldehyde and 2-fluorophenylboronic acid.

While the synthesis is straightforward, the purification is notoriously deceptive. Users often report three critical failure modes:

-

"The Black Oil": Persistent palladium contamination and boronic acid homocoupling products that prevent crystallization.

-

"The Streaking Column": Aldehyde degradation or irreversible adsorption on silica gel during chromatography.

-

"The White Crust": Spontaneous oxidation to the carboxylic acid upon air exposure.

This guide prioritizes chemical purification (Bisulfite Adduct) over chromatography, as it offers superior scalability and purity for this specific scaffold.

Module 1: The Bisulfite Switch (Chemical Purification)

Status: Recommended Primary Protocol Applicability: Removal of non-aldehyde impurities (protodeboronated species, homocoupled biaryls, and starting materials).

The Mechanism

Chromatography is inefficient for this molecule due to the polarity of the pyrimidine ring. The "Bisulfite Switch" exploits the reversible formation of a water-soluble sulfonate salt. Impurities lacking an aldehyde group remain in the organic layer and are discarded.

Protocol: The "Phase-Switch" Workflow

| Step | Action | Technical Rationale |

| 1. Solubilization | Dissolve crude oil in EtOAc (3-5 volumes) . | Do not use DCM if possible; EtOAc allows for cleaner phase separation during the wash steps. |

| 2. Formation | Add Sat. aq. NaHSO₃ (2-3 eq) . Vigorously stir for 1-2 hours. | The aldehyde converts to the |

| 3. Washing | Separate layers.[1][2] Keep the Aqueous Layer (or solid). Wash aqueous layer 2x with EtOAc. | This removes the homocoupled impurities and unreacted boronic acid which stay in the organic phase. |

| 4. Release | Adjust aqueous phase pH to ~9-10 using Sat. Na₂CO₃ or 10% NaOH . Stir for 30 mins. | High pH reverses the equilibrium, regenerating the free aldehyde. |

| 5. Extraction | Extract the now-cloudy aqueous mix with EtOAc (3x). | The regenerated aldehyde is lipophilic and returns to the organic phase. |

| 6. Isolation | Dry (MgSO₄), filter, and concentrate.[3] | Result is usually a high-purity crystalline solid. |

Visual Logic: The Bisulfite Cycle

Figure 1: The "Bisulfite Switch" selectively isolates the aldehyde functionality, washing away non-reactive Suzuki byproducts.

Module 2: Palladium Removal & Crystallization

Status: Critical for Biological Assays Issue: Pyrimidine nitrogens are excellent ligands for Palladium (Pd), leading to dark colored products that fail elemental analysis.

Troubleshooting "The Black Oil"

If your product remains dark or oily after the Bisulfite Switch, residual Pd is likely coordinating to the pyrimidine.

Method A: The Scavenger Wash (Pre-Crystallization)

-

Dissolve crude in THF or EtOAc.

-

Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to product).

-

Heat to 50°C for 30 minutes.

-

Filter hot through a Celite pad.

Method B: Crystallization Solvent Systems The 2-fluorophenyl group provides planarity, but the aldehyde reduces lattice energy. Use these verified solvent systems:

| Solvent System | Ratio | Outcome | Notes |

| EtOAc / Hexanes | 1:3 | Needles | Good for general purity. Add Hexanes slowly to hot EtOAc solution. |

| IPA (Isopropyl Alcohol) | Pure | Granular | Best for removing trace boronic acids. Cool slowly to 0°C. |

| DCM / Pentane | 1:5 | Powder | Rapid precipitation; risks trapping impurities. Use only if purity is already >95%. |

Module 3: Stability & Storage (The Oxidation Problem)

Status: Preventative Maintenance Issue: 5-Formylpyrimidines are electron-deficient, making the carbonyl carbon highly susceptible to nucleophilic attack (hydration) and subsequent autoxidation to the carboxylic acid.

Diagnostic:

-

Symptom: The pale yellow solid turns white and crusty on the surface.

-

NMR Check: Look for the disappearance of the aldehyde proton (~10.0 ppm) and appearance of a broad OH peak (11-13 ppm).

Prevention Protocol:

-

Workup Speed: Do not leave the aldehyde in basic solution (during the Bisulfite release step) longer than necessary; Cannizzaro disproportionation can occur.

-

Storage: Store under Argon/Nitrogen at -20°C.

-